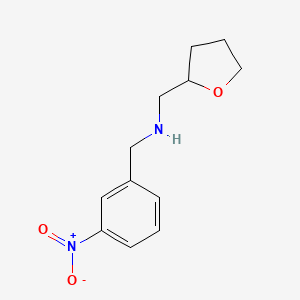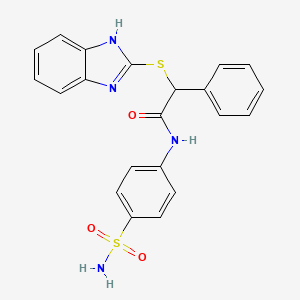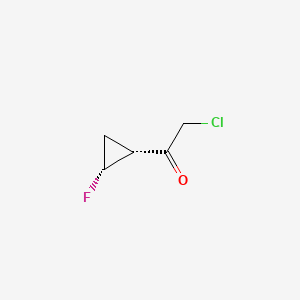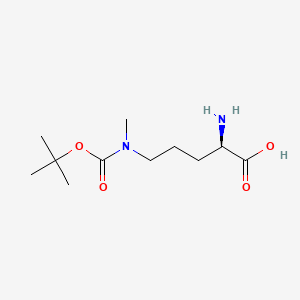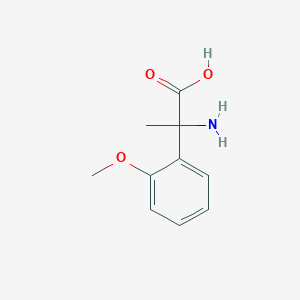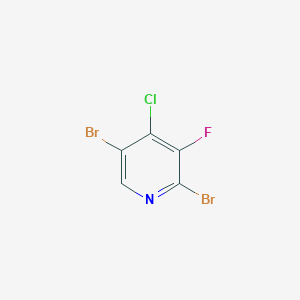
2,5-Dibromo-4-chloro-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of multiple halogen atoms in this compound makes it a compound of interest for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the stepwise halogenation of pyridine derivatives. For instance, starting with a pyridine core, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Chlorination and fluorination can follow using reagents like thionyl chloride (SOCl2) and potassium fluoride (KF) respectively .
Industrial Production Methods: Industrial production of such compounds often involves large-scale halogenation processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-4-chloro-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products: The major products depend on the specific reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
2,5-Dibromo-4-chloro-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its halogenated structure.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-4-chloro-3-fluoropyridine in chemical reactions involves the reactivity of its halogen atoms. The electron-withdrawing nature of the halogens makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the halogens are replaced by other functional groups .
Comparación Con Compuestos Similares
- 2,5-Dibromo-3-fluoropyridine
- 4-Chloro-3-fluoropyridine
- 2,5-Dibromo-4-chloropyridine
Comparison: 2,5-Dibromo-4-chloro-3-fluoropyridine is unique due to the presence of three different halogens, which provides a distinct reactivity profile compared to compounds with fewer or different halogen substitutions. This unique combination of halogens can lead to different reaction pathways and products .
Propiedades
Fórmula molecular |
C5HBr2ClFN |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
2,5-dibromo-4-chloro-3-fluoropyridine |
InChI |
InChI=1S/C5HBr2ClFN/c6-2-1-10-5(7)4(9)3(2)8/h1H |
Clave InChI |
FWNJQXHWJREXJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)Br)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



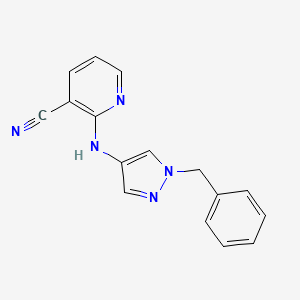

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)

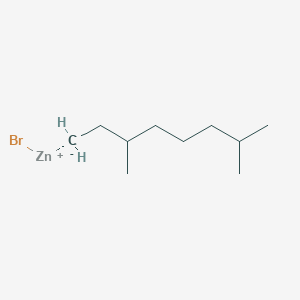
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
